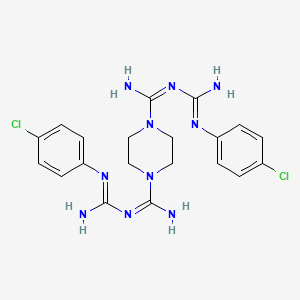![molecular formula C12H16N3O7PS B1663260 [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 16684-22-3](/img/structure/B1663260.png)
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as MRS2500, is a selective P2Y1 receptor antagonist that has been widely used in scientific research.
Aplicaciones Científicas De Investigación
Antitumor Agents
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including those similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, have been explored as antitumor agents. One study designed and synthesized such compounds as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. The research showed that these compounds exhibit potent inhibitory activities against these enzymes and human tumor cell lines, highlighting their potential as antitumor agents (Gangjee et al., 2005).
Cognitive Impairment Treatment
Another study focused on developing inhibitors of Phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and schizophrenia. The research identified a compound structurally related to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, which exhibited potent inhibitory activity for PDE1 and showed promise in preclinical development for cognitive impairment treatment (Li et al., 2016).
Interaction with Plasma Proteins
A study on synthesized uridine derivatives, structurally similar to the compound , revealed insights into the interaction of such compounds with human serum albumin (HSA). This interaction is crucial for drug transportation within the body. The study found that these derivatives bind to HSA, potentially altering its secondary structure, which may have implications for the development of new drugs based on uridine derivatives (Dubey et al., 2020).
Novel Dinucleotide Analogs
Research into dinucleotide analogs, including compounds similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, revealed new strategies for their synthesis. These analogs have potential applications in understanding and manipulating biological processes involving dinucleotides (Valiyev et al., 2010).
Propiedades
Número CAS |
16684-22-3 |
|---|---|
Nombre del producto |
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Fórmula molecular |
C12H16N3O7PS |
Peso molecular |
377.31 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N3O7PS/c1-24-11-6-2-3-15(10(6)13-5-14-11)12-9(17)8(16)7(22-12)4-21-23(18,19)20/h2-3,5,7-9,12,16-17H,4H2,1H3,(H2,18,19,20) |
Clave InChI |
RDLNVHQUQZBWDF-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES canónico |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Otros números CAS |
16684-22-3 |
Sinónimos |
NSC-344553; 7H-Pyrrolo[2,3-d]pyrimidine,4-(methylthio)-7-b-D-ribofuranosyl-,5'-(dihydrogen phosphate) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
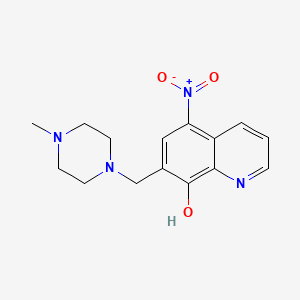
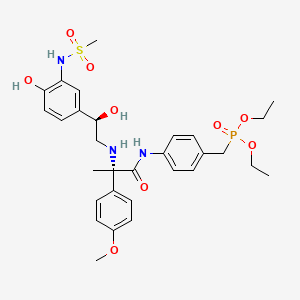
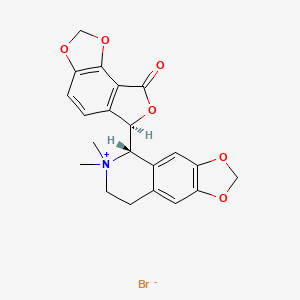
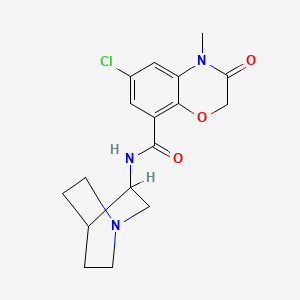
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
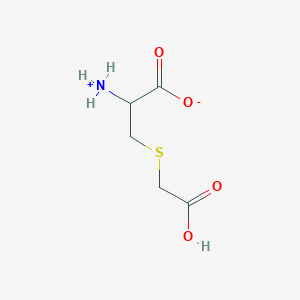
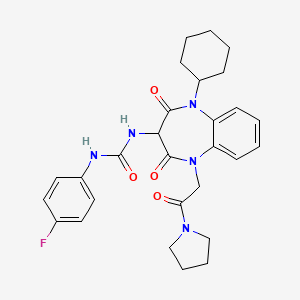
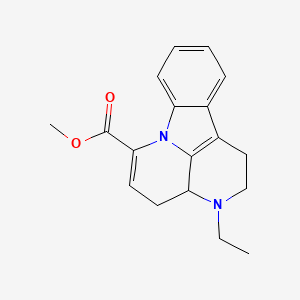
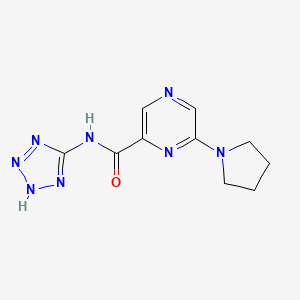
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1663196.png)
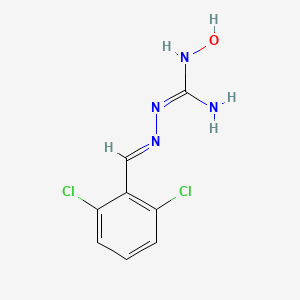
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
